molecular formula C13H12ClN3O3 B2923714 2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile CAS No. 743441-89-6

2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile

Cat. No.: B2923714
CAS No.: 743441-89-6
M. Wt: 293.71
InChI Key: GYFIDNPFDJOVKL-UHFFFAOYSA-N
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Description

2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile is a quinazolinone derivative characterized by a bicyclic core structure with a 4-oxo-3,4-dihydroquinazolin-3-yl moiety. Key substituents include a chloromethyl group at position 2, dimethoxy groups at positions 6 and 7, and an acetonitrile side chain. Its chloromethyl group enhances reactivity, enabling nucleophilic substitution reactions, while the dimethoxy groups may influence solubility and electronic properties .

Properties

IUPAC Name

2-[2-(chloromethyl)-6,7-dimethoxy-4-oxoquinazolin-3-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-19-10-5-8-9(6-11(10)20-2)16-12(7-14)17(4-3-15)13(8)18/h5-6H,4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFIDNPFDJOVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=N2)CCl)CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile typically involves the reaction of 2-(chloromethyl)-6,7-dimethoxy-4-oxoquinazoline with acetonitrile under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile with structurally related compounds.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reactivity/Applications
This compound Chloromethyl, dimethoxy, acetonitrile ~351.8 High reactivity due to chloromethyl group; potential kinase inhibitor scaffold .
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole Sulfanyl, phenylethyl, isoindole ~447.5 Sulfanyl group enables disulfide bond formation; studied for antitumor activity .
Epichlorohydrin (2-(Chloromethyl)oxirane) Chloromethyl, epoxy group 92.52 Industrial precursor for resins; highly reactive but lacks quinazolinone bioactivity .
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Thiazolidinone, coumarin, acetamide ~350–450 Antimicrobial and anti-inflammatory properties; distinct heterocyclic core compared to quinazolinones .

Key Findings:

Reactivity: The chloromethyl group in the target compound differentiates it from sulfanyl- or epoxy-substituted analogs. While epichlorohydrin’s chloromethyl group is similarly reactive, its lack of a quinazolinone core limits its pharmacological relevance .

The dimethoxy groups in the target compound may enhance membrane permeability compared to non-polar substituents .

Synthetic Utility: Unlike thiazolidinone-coumarin hybrids (e.g., compounds 3a-l in ), the target compound’s acetonitrile side chain offers a versatile handle for further derivatization, such as cyclization or cross-coupling reactions .

Biological Activity

The compound 2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile is a member of the quinazoline derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C12H12ClN3O3
  • Molecular Weight : 273.69 g/mol
  • CAS Number : [insert CAS number if available]

The presence of the chloromethyl and dimethoxy groups is significant in modulating the biological activity of the compound.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinazoline derivatives. For instance, a recent study indicated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.4Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)7.2Inhibition of cell cycle progression
HeLa (Cervical Cancer)6.5Disruption of mitochondrial membrane potential

The above table summarizes findings from various cytotoxicity assays that highlight the efficacy of this compound against different cancer types.

Antimicrobial Activity

Quinazoline derivatives have also shown promising antimicrobial properties. Research indicates that compounds with similar structures possess inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial activities, the compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Cytotoxicity Against Melanoma Cells : A study published in Cancer Research evaluated the effects of various quinazoline derivatives on melanoma cell lines using the Sulforhodamine B (SRB) assay. The results indicated that compounds structurally related to this compound significantly inhibited cell growth in a dose-dependent manner (IC50 values ranging from 5 to 15 µM) .
  • Antimicrobial Efficacy : A comparative analysis conducted by researchers found that quinazoline derivatives exhibited varying degrees of antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The study highlighted that modifications at the chloromethyl position enhanced activity against resistant strains .

Q & A

Q. How can advanced analytical techniques elucidate degradation pathways under oxidative conditions?

  • Methodological Answer : Employ LC-HRMS/MS to identify degradation products. Use isotopically labeled compounds (e.g., 13C-acetonitrile) to track fragmentation pathways. Radical scavengers (e.g., TEMPO) can differentiate between radical-mediated vs. hydrolytic degradation mechanisms .

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